molecular formula C24H30F3N3O5S2 B560236 FTI-277 trifluoroacetate salt CAS No. 1217447-06-7

FTI-277 trifluoroacetate salt

Cat. No. B560236
CAS RN: 1217447-06-7
M. Wt: 561.635
InChI Key: GJEFFRDWFVSCOJ-PXPMWPIZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FTI-277 trifluoroacetate salt is a peptidomimetic farnesyl transferase inhibitor . It is highly potent and antagonizes both H and K-Ras oncogenic signaling . The empirical formula is C22H29N3O3S2 · xC2HF3O2 .


Molecular Structure Analysis

The molecular weight of this compound is 447.61 (free base basis) . The molecular formula is C22H29N3O3S2 · xC2HF3O2 .


Physical And Chemical Properties Analysis

This compound is a white lyophilised solid . It is soluble in water at a concentration of ≥2 mg/mL . It is stored in desiccated conditions at a temperature of −70°C .

Scientific Research Applications

  • Oncogenic Ras Signaling Inhibition : FTI-277 trifluoroacetate salt is identified as a Ras CAAX peptidomimetic that selectively blocks oncogenic Ras signaling by inducing cytoplasmic accumulation of inactive Ras-Raf complexes. This property is critical for its potential use in cancer treatment, as it inhibits the activation of mitogen-activated protein kinase (MAPK) in cells transformed by farnesylated Ras (Lerner et al., 1995).

  • Apoptosis Induction in Cancer Cells : Research has demonstrated that FTI-277 can inhibit the phosphatidylinositol 3-OH kinase (PI 3-kinase)/AKT2-mediated growth factor- and adhesion-dependent survival pathways in human cancer cells, particularly those overexpressing AKT2, leading to apoptosis. This suggests its utility in targeting specific pathways for cancer therapeutics (Jiang et al., 2000).

  • Mitigating Nicotine Withdrawal Syndrome : FTI-276 trifluoroacetate, a selective inhibitor of farnesyltransferase subtype I, has shown effectiveness in attenuating the precipitated nicotine withdrawal syndrome in mice. This points to its potential role in addressing nicotine addiction (Singh et al., 2013).

  • Radioresistance Suppression in Cancer Cells : The farnesyltransferase inhibitor FTI-277 has been reported to suppress radioresistance induced by the 24-kDa isoform of FGF2 in HeLa cells expressing wild-type RAS. This suggests its potential use in enhancing the effectiveness of radiation therapy in certain cancer types (Cohen-Jonathan et al., 1999).

  • Enhancement of Tamoxifen Effect in Breast Cancer : FTI-277, when used in combination with tamoxifen, has shown to enhance the efficacy of the latter in inhibiting the proliferation of estrogen-dependent MCF-7 breast cancer cells. This suggests a potential synergistic effect of FTI-277 with other cancer drugs (Dalenc et al., 2005).

  • Effect on Prenylation of K-Ras : Research has shown that the inhibition of the prenylation of K-Ras, but not H- or N-Ras, is highly resistant to CAAX peptidomimetics and requires both a farnesyltransferase and a geranylgeranyltransferase I inhibitor in human tumor cell lines. This highlights the specific targeting mechanism of FTI-277 and its related compounds (Lerner et al., 1997).

Safety and Hazards

The safety and hazards associated with FTI-277 trifluoroacetate salt are represented by the hazard statements H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 .

properties

IUPAC Name

methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S2.C2HF3O2/c1-28-22(27)20(10-11-30-2)25-21(26)18-9-8-17(24-13-16(23)14-29)12-19(18)15-6-4-3-5-7-15;3-2(4,5)1(6)7/h3-9,12,16,20,24,29H,10-11,13-14,23H2,1-2H3,(H,25,26);(H,6,7)/t16-,20+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEFFRDWFVSCOJ-PXPMWPIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCSC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30F3N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.